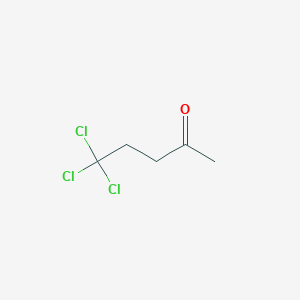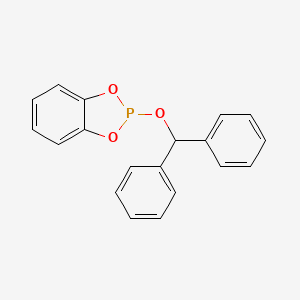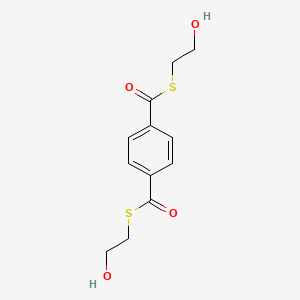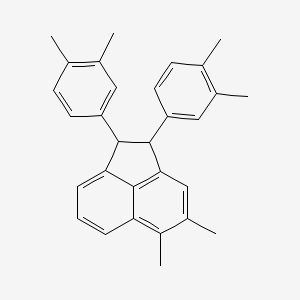![molecular formula C14H14ClNO2S B14493300 1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride CAS No. 65017-58-5](/img/structure/B14493300.png)
1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride is a chemical compound known for its unique structure and properties It consists of a pyridinium ion linked to a 4-methylbenzene-1-sulfonyl group via an ethenyl bridge
Preparation Methods
The synthesis of 1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride typically involves the following steps:
Formation of the 4-Methylbenzene-1-sulfonyl chloride: This can be achieved by reacting 4-methylbenzenesulfonic acid with thionyl chloride.
Reaction with Pyridine: The 4-methylbenzene-1-sulfonyl chloride is then reacted with pyridine to form the desired pyridinium salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring. Common reagents include halogens and sulfonyl chlorides.
Oxidation and Reduction: The ethenyl group can undergo oxidation to form epoxides or reduction to form alkanes.
Addition Reactions: The double bond in the ethenyl group can participate in addition reactions with various reagents, such as hydrogen halides and halogens.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles. The presence of the sulfonyl group enhances its reactivity, allowing it to participate in various chemical transformations.
Comparison with Similar Compounds
1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride can be compared with other similar compounds, such as:
4-Methylbenzene-1-sulfonyl chloride: A precursor in the synthesis of the target compound.
Pyridinium salts: Compounds with similar structures but different substituents.
Vinylpyridines: Compounds with a vinyl group attached to the pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties.
Properties
CAS No. |
65017-58-5 |
|---|---|
Molecular Formula |
C14H14ClNO2S |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
1-[2-(4-methylphenyl)sulfonylethenyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C14H14NO2S.ClH/c1-13-5-7-14(8-6-13)18(16,17)12-11-15-9-3-2-4-10-15;/h2-12H,1H3;1H/q+1;/p-1 |
InChI Key |
OKLMUOWCDYVGRU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=C[N+]2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



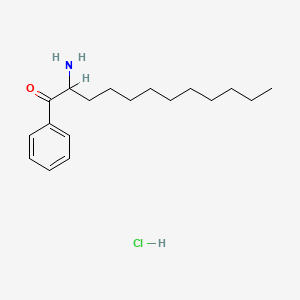
![trans-Bicyclo[4.2.0]octane](/img/structure/B14493224.png)
![Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14493229.png)

![(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate](/img/structure/B14493238.png)
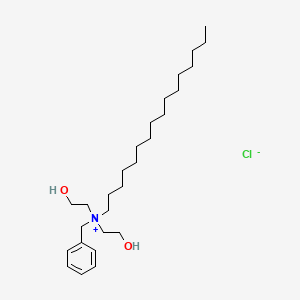
![1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole](/img/structure/B14493253.png)
